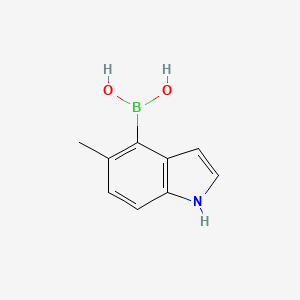

(5-methyl-1H-indol-4-yl)boronic acid

Description

Significance of Organoboron Compounds in Modern Synthetic Methodologies

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. Their rise to prominence is largely due to their unique combination of stability, versatile reactivity, and generally low toxicity. nih.gov A key feature of these compounds is the carbon-boron bond, which facilitates a wide range of chemical transformations.

The most notable application of organoboron compounds is in palladium-catalyzed cross-coupling reactions, especially the Nobel Prize-winning Suzuki-Miyaura reaction. ias.ac.inlibretexts.org This reaction enables the formation of carbon-carbon bonds by coupling an organoboron species with an organic halide or triflate, a process fundamental to the synthesis of biaryls, conjugated systems, and other complex molecules. libretexts.orgorganic-chemistry.org The operational simplicity, mild reaction conditions, and tolerance of a wide variety of functional groups have established the Suzuki-Miyaura coupling as a cornerstone of synthetic chemistry, with extensive applications in pharmaceuticals and materials science. nih.govresearchgate.net Beyond this, organoboron compounds are used in various other transformations, including Chan-Lam amination and Brown oxidation, highlighting their versatility as synthetic intermediates. nih.govresearchgate.net

The Role of Indole (B1671886) Derivatives in Chemical Research and Synthesis

The indole ring system is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org This bicyclic aromatic heterocycle is the core of essential biomolecules such as the amino acid tryptophan and neurotransmitters like serotonin (B10506) and melatonin. nih.gov Its prevalence in biologically active compounds has made it a "privileged scaffold" in medicinal chemistry, driving extensive research into its synthesis and functionalization. rsc.org

Indole derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. nih.gov Consequently, the development of novel methods for constructing and modifying the indole core is a major focus of synthetic organic chemistry. nih.gov These methods range from classic named reactions like the Fischer and Bartoli indole syntheses to modern transition-metal-catalyzed cyclizations. nih.govrsc.org The ability to selectively introduce substituents at various positions on the indole ring is crucial for tuning the biological and physical properties of the resulting molecules.

Position of Indolylboronic Acids within Heterocyclic Chemistry

Indolylboronic acids represent a powerful class of reagents that merge the desirable properties of both indoles and boronic acids. nih.gov These compounds serve as versatile building blocks for the synthesis of functionalized indoles, which are often difficult to prepare using traditional methods. nih.govnih.gov By positioning a reactive boronic acid group on the indole scaffold, chemists can leverage the power of cross-coupling chemistry to introduce a wide array of aryl, heteroaryl, or alkyl substituents. nih.gov

The synthesis of indolylboronic acids can be challenging but is critical for their application. nih.gov Common synthetic routes include the lithiation of a haloindole followed by quenching with a borate (B1201080) ester, or transition-metal-catalyzed C-H borylation of the indole ring. nih.gov Despite the synthetic hurdles, their utility in creating complex, indole-containing molecules for drug discovery and materials science makes them highly valuable intermediates in heterocyclic chemistry. nih.gov

Detailed Research Findings on (5-methyl-1H-indol-4-yl)boronic acid

While the broader classes of indolylboronic acids are well-documented, detailed, peer-reviewed research specifically elucidating the synthesis and applications of this compound is not extensively available in the public domain. The compound is primarily available through commercial chemical suppliers, indicating its use as a specialized building block in targeted synthetic applications, likely within proprietary research and development settings.

The primary utility of this compound is as a reactant in Suzuki-Miyaura cross-coupling reactions. ias.ac.innih.gov In this context, it allows for the introduction of the 5-methyl-1H-indol-4-yl moiety onto other molecules. The methyl group at the 5-position and the boronic acid at the 4-position provide a specific substitution pattern that can be used to synthesize targeted molecules, such as inhibitors for specific biological targets like kinases. ias.ac.innih.gov The reaction involves coupling the indolylboronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgnih.gov

Below are the known properties of the compound based on supplier data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 693286-67-8 |

| Molecular Formula | C₉H₁₀BNO₂ |

| Molecular Weight | 174.99 g/mol |

Data sourced from commercial supplier information. cymitquimica.com

Properties

IUPAC Name |

(5-methyl-1H-indol-4-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-5-11-8)9(6)10(12)13/h2-5,11-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOHUNFVXQUGOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC2=C1C=CN2)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 5 Methyl 1h Indol 4 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is the most prominent reaction involving (5-methyl-1H-indol-4-yl)boronic acid, leveraging palladium catalysts to form biaryl and heteroaryl structures. This reaction is favored for its mild conditions and tolerance of various functional groups. nih.govrsc.org

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com For this compound, this reaction allows for the introduction of the 5-methyl-1H-indol-4-yl moiety onto a variety of substrates.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and high functional group tolerance. rsc.orgnih.gov This holds true for reactions involving indolylboronic acids and their derivatives. A wide array of aryl and heteroaryl halides can be successfully coupled with these boronic acids. nih.gov The reaction conditions are generally mild, which allows for the presence of various functional groups on either coupling partner. rsc.org

The versatility of the Suzuki-Miyaura reaction allows for the coupling of this compound with a diverse range of partners, as illustrated in the following table:

| This compound Derivative | Coupling Partner (Aryl/Heteroaryl Halide) | Product Type |

|---|---|---|

| This compound | Substituted Bromobenzene | Aryl-substituted indole (B1671886) |

| Potassium (5-methyl-1H-indol-4-yl)trifluoroborate | Halogenated Pyridine | Pyridyl-substituted indole |

| This compound pinacol (B44631) ester | Bromo- or Chloro-substituted Thiophene | Thienyl-substituted indole |

While the reaction is highly tolerant, certain functional groups can sometimes interfere. For instance, acidic protons in groups like carboxylic acids or phenols can react with the base, potentially inhibiting the reaction. nih.gov However, careful selection of reaction conditions can often overcome these limitations. The use of indolyltrifluoroborates has been shown to be advantageous, sometimes providing higher yields in cross-coupling reactions compared to the corresponding boronic acids. nih.gov

The success of a Suzuki-Miyaura coupling reaction hinges on the careful optimization of several parameters. numberanalytics.com

Catalysts: Palladium complexes are the catalysts of choice. researchgate.net Precatalysts that generate a catalytically active Pd(0) species are often used. researchgate.net The choice of ligand coordinated to the palladium center is crucial and can significantly impact reaction efficiency. numberanalytics.com Buchwald ligands, such as SPhos and XPhos, are often effective for coupling heteroaryl boronic acids. rsc.org

Bases: A base is required to activate the boronic acid for transmetalation. youtube.com Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). researchgate.net The strength and nature of the base can influence the reaction rate and the prevalence of side reactions like protodeboronation. researchgate.net For instance, potassium carbonate (K₂CO₃) has been found to be an effective base in many cases. researchgate.net

Solvents: The reaction is often performed in a biphasic mixture of an organic solvent and water. hes-so.ch Common organic solvents include toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane. numberanalytics.comresearchgate.net The solvent system plays a role in solubilizing the reactants and catalyst and can influence the reaction rate. hes-so.ch For example, ethanol (B145695) has been identified as an effective solvent in certain Suzuki-Miyaura reactions. researchgate.net

Temperature: The reaction temperature can affect the rate of reaction and the stability of the reactants. numberanalytics.com While some couplings proceed at room temperature, others require heating. mdpi.com For less reactive substrates, temperatures around 80-100°C are common. researchgate.net However, higher temperatures can sometimes lead to increased decomposition of sensitive boronic acids. hes-so.ch

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions:

| Parameter | Common Choices | Considerations |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ with ligands like SPhos, XPhos | Choice of ligand is critical for efficiency and substrate scope. |

| Base | K₂CO₃, K₃PO₄, CsF, NaOH | Base strength can influence reaction rate and side reactions. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, Isopropanol | Affects solubility and can modulate reactivity. hes-so.ch |

| Temperature | Room temperature to 110°C | Dependent on substrate reactivity; higher temperatures can increase decomposition. mdpi.com |

Suzuki-Miyaura Coupling with this compound Derivatives

Mechanistic Considerations of the Suzuki-Miyaura Reaction Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: nih.govyoutube.com

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). youtube.com

Transmetalation: The boronic acid, activated by the base to form a boronate species [R-B(OH)₃]⁻, transfers its organic group to the Pd(II) complex, replacing the halide. nih.govrsc.org This step forms a new Pd(II) intermediate (Ar-Pd-R).

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product (Ar-R) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

This catalytic cycle is a complex process, and each step can be influenced by the choice of reactants, catalyst, base, and solvent. nih.govmdpi.com

A common side reaction in Suzuki-Miyaura couplings is protodeboronation, where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond. wikipedia.org This is particularly a concern for heteroaromatic boronic acids, which can be unstable under certain reaction conditions. nih.gov Several strategies can be employed to minimize this undesired process:

Use of Boronic Esters or Trifluoroborates: Converting the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a potassium trifluoroborate salt, can protect the C-B bond. rsc.orged.ac.uk These derivatives often exhibit greater stability and can slowly release the active boronic acid under the reaction conditions, keeping its concentration low and thus minimizing protodeboronation. rsc.orgwikipedia.org

Highly Active Catalysts: The use of highly efficient catalysts that promote rapid catalytic turnover can increase the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation pathway. wikipedia.org

Optimization of pH and Base: The rate of protodeboronation is often pH-dependent. wikipedia.orged.ac.uk Careful selection of the base and reaction conditions to maintain an optimal pH can suppress this side reaction. ed.ac.uk

Anhydrous Conditions: In some cases, performing the reaction under anhydrous conditions can circumvent the hydrolysis that can lead to protodeboronation. ed.ac.uk

| Strategy | Description |

|---|---|

| Use of Boronic Acid Derivatives | Conversion to more stable forms like pinacol esters, MIDA boronates, or trifluoroborates to protect the C-B bond. rsc.orged.ac.uk |

| "Slow Release" Strategy | Using derivatives that slowly generate the boronic acid in situ, maintaining a low concentration to minimize side reactions. wikipedia.org |

| Catalyst Optimization | Employing highly active catalysts to accelerate the cross-coupling reaction over the protodeboronation pathway. wikipedia.org |

| Control of Reaction pH | Adjusting the basicity of the reaction medium to a pH range where protodeboronation is minimized. ed.ac.uk |

Other Transition Metal-Catalyzed Coupling Reactions

While palladium-catalyzed Suzuki-Miyaura coupling is the most prevalent reaction for boronic acids, other transition metals can also catalyze C-C bond formation. semanticscholar.org Reactions such as the Stille (using organotin reagents), Negishi (using organozinc reagents), and Hiyama (using organosilicon reagents) couplings are also powerful synthetic tools. semanticscholar.org In principle, boronic acids can sometimes participate in or be precursors for reagents in other coupling reactions. However, the direct application of this compound in these alternative named coupling reactions is less commonly reported compared to its extensive use in Suzuki-Miyaura reactions. Some research has explored transition-metal-free Suzuki-type couplings, though these may be facilitated by trace amounts of metal impurities. organic-chemistry.org

Multicomponent Reactions Involving Indolylboronic Acids

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. rug.nl Indolylboronic acids, including this compound, can serve as key components in such reactions.

The Petasis Borono-Mannich (PBM) reaction is a prominent multicomponent reaction that involves an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgorganic-chemistry.org This reaction is noted for its operational simplicity and tolerance of a wide range of functional groups. wikipedia.org Indolylboronic acids can act as the organoboronic acid component, enabling the direct installation of an indole moiety.

The reaction typically proceeds through the condensation of the amine and carbonyl to form an iminium ion intermediate. The boronic acid then reacts with the hydroxyl group of the adduct (if formed from an α-hydroxy acid like glyoxylic acid) or a hydroxyl-containing species in the reaction mixture to form a tetracoordinate boronate complex. This is followed by the irreversible intramolecular transfer of the indolyl group from the boron atom to the electrophilic iminium carbon, yielding the final α-substituted amine product. organic-chemistry.orgacs.org This powerful transformation allows for the synthesis of complex, unnatural α-amino acids and other amine derivatives in a single step. organic-chemistry.org

The versatility of the Petasis reaction allows for various combinations of substrates. While specific examples utilizing this compound are not extensively documented in dedicated studies, the known scope of the reaction with other (hetero)arylboronic acids suggests its suitability as a reaction partner. organic-chemistry.org

Table 1: Representative Examples of the Petasis Borono-Mannich Reaction

| Amine Component | Carbonyl Component | Boronic Acid Component | Product Type | Reference |

|---|---|---|---|---|

| Secondary Amine (e.g., Piperidine) | Paraformaldehyde | Vinylboronic acid | Allylamine | acs.org |

| Primary Amine (e.g., L-Phenylalanine methyl ester) | Glyoxylic acid | Arylboronic acid | α-Amino acid derivative | wikipedia.orgorganic-chemistry.org |

| Indoline (B122111) | Glyoxylic acid | Phenylboronic acid | 2-(Indolin-1-yl)-2-phenylacetic acid | nih.gov |

| 2-Aminothiophene | Glyoxylic acid | Arylboronic acid | Functionalized 2-aminothiophene derivative | acs.org |

Beyond serving as a source of a transferable organic group, the boronic acid moiety can actively participate in and accelerate cascade reactions. This often involves its ability to form reversible covalent bonds with diols, amino alcohols, or other bifunctional molecules, creating cyclic boronate esters. rsc.org This reversible bond formation can act as a temporary tether, pre-organizing reactants for a subsequent intramolecular reaction or activating a substrate for a specific transformation.

In the context of indolylboronic acids, this capability can be harnessed to construct complex heterocyclic systems. For example, a reaction could be designed where this compound first condenses with a molecule containing a diol. This intermediate could then undergo a subsequent reaction, such as a cyclization or rearrangement, that would be kinetically or thermodynamically less favorable without the conformational constraint or electronic activation provided by the boronate ester. This strategy falls under the umbrella of dynamic covalent chemistry, where the reversibility of the boronate ester formation allows for error correction and thermodynamic control over the product distribution. rsc.org

Recent research has shown that reactions between boronic acids and various functional groups can be significantly accelerated in microdroplets, leading to the rapid formation of heterocycles like iminoboronates and boroxines without the need for catalysts. rsc.org Such methodologies could potentially be applied to indolylboronic acids to facilitate novel cascade transformations.

Derivatization Strategies Beyond Cross-Coupling

While the Suzuki-Miyaura reaction is the most common application of indolylboronic acids, the boronic acid functional group and the indole core offer multiple avenues for further chemical modification. nih.govnih.gov

The boronic acid group is not merely a placeholder for a carbon-carbon bond; it can be converted into a variety of other important functional groups. These transformations significantly broaden the synthetic utility of this compound as an intermediate. Common transformations for arylboronic acids, which are generally applicable to their heteroaryl counterparts, include:

Oxidation to Phenols: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂) or oxone converts the C-B bond into a C-O bond, yielding the corresponding phenol (B47542) (in this case, 5-methyl-1H-indol-4-ol).

Amination: The Chan-Evans-Lam reaction allows for the formation of a C-N bond by coupling the boronic acid with amines, amides, or azides, typically using a copper catalyst. This provides a route to 4-amino-5-methyl-1H-indole derivatives.

Halogenation: Boronic acids can be converted to aryl halides (iodides, bromides, chlorides) using reagents such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or copper(II) halides.

Table 2: Potential Direct Transformations of the Arylboronic Acid Moiety

| Target Functional Group | Typical Reagents | Reaction Type |

|---|---|---|

| -OH (Phenol) | H₂O₂, NaOH | Oxidation |

| -NHR (Amine) | Amine, Cu(OAc)₂, O₂ | Chan-Evans-Lam Coupling |

| -I (Iodide) | NIS or I₂ | Halodeboronation |

| -Br (Bromide) | NBS or CuBr₂ | Halodeboronation |

| -Cl (Chloride) | NCS or CuCl₂ | Halodeboronation |

The presence of the boronic acid group is often compatible with reactions targeting other sites on the indole scaffold. This allows for a modular approach to synthesis, where the indole core is first elaborated before the boronic acid is utilized in a final coupling step or converted to another functional group.

N-Functionalization: The indole nitrogen is nucleophilic and can be readily alkylated, acylated, or arylated under basic conditions. For instance, reacting this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) would yield N-alkylated products. This strategy is frequently used in the synthesis of biologically active indole derivatives. nih.gov

C-H Functionalization: While the C4-position is occupied by the boronic acid, other positions on the indole ring (e.g., C2, C3, C7) remain available for functionalization. Electrophilic aromatic substitution reactions, such as Vilsmeier-Haack formylation or Friedel-Crafts acylation, could potentially be directed to the C3 position, which is the most electronically rich and common site for such reactions in indoles. The directing effects of the existing methyl and boronic acid groups would influence the regiochemical outcome of these transformations.

These derivatization strategies underscore the role of this compound as a versatile building block, enabling diverse modifications of both the boronic acid moiety and the indole ring system itself.

Applications of 5 Methyl 1h Indol 4 Yl Boronic Acid As a Synthetic Building Block

Construction of Complex Indole (B1671886) Scaffolds

The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals. nih.govrsc.org (5-methyl-1H-indol-4-yl)boronic acid is a key reagent for elaborating this scaffold, primarily through the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction, for which a Nobel Prize was awarded, forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govyoutube.com

By employing this compound, chemists can couple the indole core at its C4-position with a wide variety of aryl and heteroaryl halides. This modular approach allows for the systematic construction of complex biaryl structures and poly-heterocyclic systems. The stability, low toxicity, and good availability of boronic acids make the Suzuki-Miyaura reaction a preferred method for creating these intricate molecular architectures. nih.govmdpi.com The reaction mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.govyoutube.com

Table 1: Examples of Complex Scaffolds Synthesized via Suzuki-Miyaura Coupling

| Indole Boronic Acid Derivative | Coupling Partner (Ar-X) | Catalyst System | Resulting Scaffold Type |

|---|---|---|---|

| 4-Indolylboronic acid | Aryl Halide | Pd(OAc)₂ / Ligand | 4-Arylindole |

| 4-Indolylboronic acid | Heteroaryl Halide | PdCl₂(dppf) / Base | 4-Heteroarylindole |

| 5-Indolylboronic acid | 5-Bromoindole | Pd(OAc)₂ / Base | 5,5'-Bi-indole |

This table illustrates the general applicability of indolylboronic acids in constructing complex scaffolds. Specific conditions may vary.

Regioselective Functionalization of Indoles at the C4-Position

Direct functionalization of the indole ring is often challenging due to the inherent reactivity of specific positions, with the C3-position being the most nucleophilic and typically reacting first in electrophilic substitutions. nih.govchim.it The C4-position is notoriously difficult to functionalize selectively. researchgate.netrsc.org

The conversion of the C4-position into a boronic acid group, as in this compound, provides a powerful solution to this regioselectivity problem. This "pre-functionalization" strategy installs a versatile chemical handle exclusively at the C4-position. researchgate.net Subsequent cross-coupling reactions then proceed only at this site, ensuring that the desired C4-substituted product is formed with high precision. This method circumvents the challenges of direct C-H activation, which can often lead to mixtures of isomers. researchgate.netuniurb.it The use of directing groups can also achieve C4-selectivity in some C-H activation reactions, but the boronic acid approach offers a more direct and often more versatile route for a wide range of coupling partners. nih.govrsc.org

Synthesis of C4-Substituted Indole Derivatives (e.g., Tryptophan and Tryptamine (B22526) Analogs)

A significant application of C4-indolylboronic acids is in the synthesis of modified amino acids and neurotransmitters. Tryptophan and tryptamine are crucial biological molecules, and their C4-substituted analogs are of great interest in medicinal chemistry for developing new therapeutics. chim.ituniurb.it

Research has demonstrated a modular and versatile synthesis of various C4-substituted tryptophan derivatives starting from a protected 4-boronated tryptophan methyl ester. uniurb.itrsc.org This precursor, which contains the core structure of the title compound, undergoes efficient palladium-catalyzed and other metal-mediated cross-coupling reactions with a range of electrophiles. This allows for the rapid generation of C4-aryl, C4-alkyl, C4-cyano, C4-trifluoromethyl, C4-azido, and C4-hydroxy tryptophan derivatives. uniurb.itrsc.org Such methods provide access to novel amino acids that can be incorporated into peptides or used as building blocks for natural product synthesis. uniurb.itresearchgate.net While many syntheses of tryptamines exist, methods involving the regioselective ring opening of aziridines with indoles are also a powerful tool for creating β-substituted tryptamines. nih.gov

Table 2: Synthesis of C4-Substituted Tryptophan Derivatives from a 4-Boronated Precursor

| Product Type | Reagents and Conditions | Yield (%) |

|---|---|---|

| 4-Aryl-tryptophans | Ar-Br, Pd₂(dba)₃, SPhos, K₃PO₄ | 60-95 |

| 4-Alkyl-tryptophans | Prenyl bromide, Pd(OAc)₂, RuPhos, K₃PO₄ | 60 |

| 4-Cyano-tryptophan | Zn(CN)₂, Pd₂(dba)₃, dppf | 34 |

| 4-Trifluoromethyl-tryptophan | Umemoto's reagent, Cu(OTf)₂ | 52 |

| 4-Azido-tryptophan | NaN₃, CuI, DMEDA, L-proline | 97 |

| 4-Hydroxy-tryptophan | NaBO₃·4H₂O | 85 |

Data derived from the synthesis using N-acetyl 4-boronate tryptophan methyl ester as the precursor. uniurb.it

Preparative Scale Synthesis Considerations

Transitioning a synthetic reaction from a laboratory benchtop to a preparative or industrial scale introduces several challenges. For reactions involving this compound, particularly Suzuki-Miyaura couplings, key considerations include catalyst efficiency, reagent stability, and product purification. wuxiapptec.com

The feasibility of scaling up these reactions is supported by the reported gram-scale synthesis of a 4-boronated N-acetyl-tryptophan methyl ester, a closely related intermediate. rsc.orgresearchgate.net Important factors for a successful scale-up include:

Catalyst Loading: Minimizing the amount of expensive and potentially toxic palladium catalyst is crucial. On a larger scale, even small reductions in catalyst loading (e.g., from mol% to ppm levels) can have significant economic and environmental benefits. researchgate.net

Reagent Purity and Stability: The purity of the boronic acid and the coupling partner can affect reaction efficiency and reproducibility. Some boronic acids may be unstable under reaction conditions, leading to side products through decomposition. wuxiapptec.com

Reaction Conditions: Consistent temperature control, efficient mixing, and maintaining an inert atmosphere are critical on a larger scale to ensure reproducible results and prevent catalyst degradation. sigmaaldrich.com

Workup and Purification: Removing residual palladium from the final product is a critical step, especially for pharmaceutical applications. Techniques such as treatment with specific scavengers (e.g., SiliaMetS Thiol) or activated charcoal are often employed. researchgate.netsilicycle.com

Flow Chemistry: Modern continuous flow setups can offer advantages for scaling up organometallic reactions, providing precise control over reaction time and temperature, and enabling high throughput, as demonstrated in the multigram-scale synthesis of other boronic acids. organic-chemistry.org

Utilization in the Preparation of Intermediates for Advanced Organic Synthesis

Beyond its direct use in creating final target molecules, this compound is a valuable tool for preparing key intermediates in multi-step synthetic campaigns. The indole nucleus is a cornerstone in the synthesis of numerous complex natural products, especially alkaloids, and pharmacologically active compounds. rsc.orgmdpi.comnih.gov

The ability to selectively introduce functionality at the C4-position opens up new synthetic pathways. For example, the C4-functionalized indoles prepared from this boronic acid can serve as advanced precursors for constructing more complex ring systems. A notable example is the rapid synthesis of the tricyclic azepino-indole skeleton, a core structure embedded in many natural products, which was demonstrated using a C4-substituted tryptophan derivative. uniurb.itrsc.org This highlights how this compound can be a critical starting point for divergent syntheses, where a common intermediate is used to produce a library of structurally diverse and complex molecules.

Spectroscopic and Structural Analysis Methodologies for Indolylboronic Acids

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: Proton NMR provides detailed information about the chemical environment of hydrogen atoms. For an indolylboronic acid, the spectrum will show characteristic signals for the aromatic protons on the indole (B1671886) ring, the N-H proton, the methyl group protons, and the hydroxyl protons of the boronic acid group. The chemical shifts (δ) and coupling constants (J) are indicative of the substitution pattern on the indole core. For instance, the N-H proton of an indole typically appears as a broad singlet at a downfield chemical shift. The hydroxyl protons of the boronic acid group are also typically observed as a broad singlet and can exchange with deuterium when D₂O is added.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective chemical environments (e.g., aromatic, aliphatic, or attached to a heteroatom).

¹¹B NMR: Boron-11 NMR is particularly useful for compounds containing boron. It provides direct evidence for the presence of the boronic acid functional group. The chemical shift of the ¹¹B nucleus is sensitive to its coordination environment and the nature of its substituents.

| Nucleus | Functional Group | Typical Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Indole N-H | 10.0 - 12.0 | Often a broad singlet. |

| ¹H | Aromatic C-H | 6.5 - 8.0 | Specific shifts and coupling patterns depend on substitution. |

| ¹H | Methyl (CH₃) | 2.0 - 2.5 | Typically a singlet. |

| ¹H | Boronic Acid B(OH)₂ | 4.0 - 8.0 | Broad singlet, exchangeable with D₂O. |

| ¹³C | Aromatic C | 100 - 140 | Includes the carbon atom attached to the boron, which is often difficult to observe. |

| ¹³C | Methyl (CH₃) | 15 - 25 | |

| ¹¹B | Boronic Acid (Ar-B(OH)₂) | 19 - 30 | Relative to BF₃·OEt₂. |

Mass Spectrometry (MS) Techniques for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For indolylboronic acids, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used, often coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

Analysis is typically performed in both positive and negative ion modes. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ is often observed. However, the analysis of boronic acids by MS can be complicated by their tendency to undergo dehydration in the gas phase to form cyclic anhydrides known as boroxines ([3M-3H₂O]-H)⁻. researchgate.net The formation of solvent adducts or dimers can also occur, potentially complicating spectral interpretation. rsc.org

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula of the parent ion, providing a high degree of confidence in the compound's identity. For example, the calculated mass of the deprotonated (5-methyl-1H-indol-4-yl)boronic acid (C₉H₉BNO₂)⁻ would be compared against the experimentally measured mass to confirm its composition.

| Ion Type | Formula | Ionization Mode | Description |

|---|---|---|---|

| Deprotonated Molecule | [M-H]⁻ | Negative ESI | Commonly observed ion representing the molecular weight. |

| Protonated Molecule | [M+H]⁺ | Positive ESI | Observed for some boronic acids, especially those with basic sites. |

| Boroxine | [3M-3H₂O-H]⁻ | Negative ESI | A cyclic trimer formed by intermolecular dehydration. |

| Solvent Adduct | [M+Solvent-H]⁻ or [M+Solvent+H]⁺ | Negative or Positive ESI | Formation depends on the solvent system used. researchgate.net |

Chromatographic Methods for Purification and Analysis (e.g., HPLC, Flash Chromatography)

Chromatographic techniques are fundamental for both the purification of synthesized indolylboronic acids and the analysis of their purity.

Flash Chromatography: This is a common method for the purification of organic compounds on a preparative scale. mdpi.com For boronic acids, silica gel is the most common stationary phase. However, the acidic nature of standard silica gel can sometimes lead to the degradation or strong adsorption of boronic acids or their ester derivatives. researchgate.net To mitigate these issues, the silica gel can be treated or deactivated, for instance, by impregnation with boric acid. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), with the gradient adjusted to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution analytical technique used to determine the purity of a sample and to quantify its components. Reversed-phase HPLC is most commonly employed for boronic acids, using a non-polar stationary phase (e.g., C18) and a polar mobile phase. waters.com The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile or methanol, frequently with additives like formic acid or ammonium acetate to improve peak shape and resolution. rsc.orgresearchgate.net The selection of the stationary phase, mobile phase composition, and pH are critical parameters that must be optimized to achieve baseline separation of the target compound from impurities and byproducts. waters.com An Ultra-High-Performance Liquid Chromatography (UHPLC) method coupled with mass spectrometry (LC-MS) can provide rapid and sensitive analysis, which is particularly useful for high-throughput screening or reaction monitoring. rsc.orgscirp.org

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel (standard or treated) | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Purification |

| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile or Water/Methanol with additives (e.g., formic acid, ammonium acetate) | Purity analysis, Quantification |

Future Research Directions and Synthetic Innovations

Development of Novel and More Efficient Synthetic Pathways for 4-Indolylboronic Acids

The synthesis of indolylboronic acids has traditionally relied on methods such as the reaction of lithiated indoles with borates following a halogen-lithium exchange. nih.gov However, contemporary research is focused on more direct and atom-economical approaches.

Transition-Metal-Catalyzed C–H Borylation: A major leap forward has been the direct C–H borylation of the indole (B1671886) scaffold. nih.govresearchgate.net This method avoids the pre-functionalization required in traditional syntheses. For instance, the use of a carbamate (B1207046) as a traceless directing group allows for regioselective lithiation and subsequent borylation at the C4 position of the indole. nih.gov The directing group can then be removed, yielding the 4-indolylboronic acid derivative. nih.gov Catalytic systems based on iridium, rhodium, and platinum have been developed, although achieving high regioselectivity at the C4 position remains a key challenge that future research will need to address. nih.gov

Decarboxylative Borylation: A novel and promising strategy involves the decarboxylative borylation of indolecarboxylic acids. nih.govdrugdiscoverytrends.com Researchers at The Scripps Research Institute developed a method using a simple nickel catalyst to replace a carboxylic acid group with a boronic acid group. drugdiscoverytrends.com This approach is particularly attractive because carboxylic acids are abundant and structurally diverse starting materials. drugdiscoverytrends.com Applying this methodology to indole-4-carboxylic acids could provide a direct and highly efficient route to 4-indolylboronic acids.

Cyclization Strategies: An alternative to functionalizing a pre-existing indole ring is the construction of the borylated indole itself through cyclization. nih.govresearchgate.net This can be achieved under transition-metal-free conditions using substituted anilines as precursors. nih.gov Further development of these cyclization protocols could offer a modular and efficient way to access a wide range of substituted 4-indolylboronic acids.

| Synthetic Strategy | Key Features | Potential Advantages |

| Directed C–H Borylation | Use of a removable directing group to achieve C4-selectivity. | High regioselectivity, avoids pre-halogenation. |

| Decarboxylative Borylation | Nickel-catalyzed replacement of a carboxylic acid with a boronic acid. | Utilizes abundant starting materials, potentially high functional group tolerance. |

| Cyclization of Anilines | Construction of the borylated indole ring from acyclic precursors. | Modular approach, allows for diversity in substitution patterns. |

Exploration of New Reactivity Modes and Catalytic Systems

Beyond their traditional role in Suzuki-Miyaura cross-coupling reactions, researchers are uncovering new ways in which indolylboronic acids can participate in chemical transformations. nih.gov

Boronic Acids as Catalysts: An exciting area of innovation is the use of arylboronic acids themselves as catalysts. rsc.org They have been shown to catalyze dehydrative reactions, such as C-alkylation, by activating hydroxyl groups. rsc.orgresearchgate.net This catalytic activity opens the door for 4-indolylboronic acids to mediate reactions, a departure from their typical role as a substrate. This dual functionality could streamline complex syntheses.

Novel Catalytic Systems: The development of new catalytic systems is expanding the reaction scope of indolylboronic acids. For example, ruthenium-catalyzed C2–H arylation of indoles uses boronic acids as the aryl source under oxidative conditions, a reaction that demonstrates high functional group tolerance. nih.gov Furthermore, the exploration of ambiphilic systems, where a boryl group can act as both a Lewis acid and a Lewis base in cooperation with a metal center, represents a new frontier in reactivity. rsc.org Such systems could enable unprecedented transformations, like the heterolytic cleavage of dihydrogen. rsc.org

Photoredox Catalysis: Light-driven reactions offer mild and sustainable synthetic routes. A recently developed four-component reaction utilizes boronic acid derivatives as alkylating agents under photoredox conditions. chemrxiv.org A key finding was the activation of the boronic acid by an imine, which acts as both a substrate and a Lewis base activator. chemrxiv.org Applying such methodologies to 4-indolylboronic acids could enable the formation of complex amine-containing structures in a single step.

Advanced Applications in Total Synthesis and Complex Molecule Assembly

The unique properties of 4-indolylboronic acids make them valuable tools in the construction of complex and biologically active molecules.

Total Synthesis of Natural Products: Indolylboronic acids are key intermediates in the synthesis of natural products. For example, they have been utilized in the enantioselective addition to ortho-quinone methides, a key step in the synthesis of compounds like (S)-4-methoxydalbergione. nih.gov The development of more sophisticated multicomponent reactions involving indolylboronic acids will further simplify the synthesis of complex indole alkaloids and other natural products. nih.gov

Supramolecular Chemistry and Self-Assembly: Boronic acids are well-known for their ability to form reversible covalent bonds with diols, a property that is extensively used in molecular self-assembly and the creation of stimuli-responsive materials. rsc.orgmsu.edu This interaction can be used to construct intricate supramolecular structures like host-guest complexes, molecular capsules, and dynamic hydrogels. bath.ac.ukmdpi.com The indole moiety of (5-methyl-1H-indol-4-yl)boronic acid can introduce additional non-covalent interactions, such as π-stacking, which can be exploited in the rational design of new materials and sensors. The "Bull-James assembly," a three-component reaction between a 2-formylphenyl boronic acid, an amine, and a diol, exemplifies the power of boronic acids in creating complex diastereomeric structures for applications in chirality sensing. bath.ac.uk

Medicinal Chemistry: In drug discovery, the boronic acid group can act as a transition-state analogue to inhibit enzymes, particularly serine proteases. nih.gov The synthesis of a novel heterocyclic triazole-containing boronic acid inhibitor for Acinetobacter-derived cephalosporinases highlights the potential for creating new antibacterial agents. nih.gov The development of 4-indolylboronic acid-based compounds could lead to new therapeutics that target a variety of diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (5-methyl-1H-indol-4-yl)boronic acid, and what challenges arise during purification?

- Methodology : Boronic acids are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors and boronic esters. However, purification is complicated by boronic acid trimerization (forming boroxines) and hygroscopicity. To mitigate this, intermediates are often stabilized as pinacol esters, which are hydrolyzed post-synthesis under acidic conditions . Analytical techniques like LC-MS/MS are critical for detecting residual impurities (e.g., arylboronic acid byproducts) at ppm levels .

Q. How can MALDI-MS be optimized for sequencing peptide boronic acids with multiple boronic acid moieties?

- Methodology : To avoid boroxine interference during MALDI-MS, derivatize boronic acids with 2,5-dihydroxybenzoic acid (DHB) via on-plate esterification. This suppresses dehydration/trimerization and enables sequencing of branched peptides with ≤5 boronic acid groups. For libraries, single-bead analysis combined with MS/MS validates sequences efficiently .

Q. What role does this compound play in glycoprotein interaction studies?

- Methodology : Boronic acids bind cis-diols on glycoproteins via reversible ester formation. Surface plasmon resonance (SPR) with AECPBA-functionalized surfaces demonstrates binding selectivity dependent on terminal saccharides (e.g., mannose vs. glucose). Non-specific interactions (e.g., electrostatic) can be minimized using optimized buffers (e.g., borate at pH 8.5) .

Advanced Research Questions

Q. How do thermodynamic vs. kinetic properties of boronic acid-diol binding influence chemosensor design for real-time glucose monitoring?

- Methodology : Stopped-flow kinetics reveal kon values (D-fructose > D-tagatose > D-mannose > D-glucose) correlate with binding affinities, indicating kon drives selectivity. For real-time sensors, use polymers (e.g., poly-nordihydroguaiaretic acid) to immobilize boronic acid receptors on electrodes, enabling reusable glucose detection via redox-active polymer displacement assays .

Q. What experimental models are suitable for evaluating the anticancer efficacy of this compound derivatives, and how do in vitro results translate to in vivo systems?

- Methodology : In vitro assays (e.g., proteasome inhibition in multiple myeloma cells) screen potency, while orthotopic xenografts (e.g., glioblastoma in mice) assess in vivo bioavailability. Discrepancies arise due to metabolic instability; prodrug strategies (e.g., esterification) improve pharmacokinetics. Validate target engagement via co-crystallization (e.g., with 20S proteasome) .

Q. How can thermal stability data guide the application of boronic acids in flame-retardant materials?

- Methodology : Thermogravimetric analysis (TGA) identifies structural determinants of stability. For example, pyrene-1-boronic acid degrades at >600°C due to aromatic stacking, whereas aliphatic analogs decompose below 300°C. Pair with phosphorous-based co-additives to synergistically enhance flame retardancy in polymers .

Q. What strategies resolve contradictions in boronic acid selectivity for glycoprotein capture vs. non-specific binding?

- Methodology : SPR studies show secondary interactions (e.g., hydrophobic/hydrogen bonding) reduce selectivity. To improve discrimination: (i) use zwitterionic buffers (e.g., HEPES) to suppress electrostatic interference, (ii) introduce steric hindrance via bulky substituents (e.g., methyl groups on the indole ring), and (iii) validate specificity with glycosylation-deficient protein controls .

Q. How do computational methods aid in predicting mutagenic impurities in boronic acid-containing pharmaceuticals?

- Methodology : Structure-activity relationship (SAR) models flag mutagenic alerts (e.g., arylboronic acids with ortho-substituents). Validate via Ames tests and LC-MS/MS quantification at <1 ppm thresholds. For Lumacaftor, carboxy phenyl boronic acid impurities are monitored using MRM mode with a triple quadrupole MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.